molecular formula C13H17FN2O3 B8626836 1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]piperidine CAS No. 647858-40-0

1-[2-(2-Fluoro-4-nitrophenoxy)ethyl]piperidine

Cat. No. B8626836
M. Wt: 268.28 g/mol
InChI Key: OKHSAROMTJICQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07812022B2

Procedure details

In a manner analogous to Example 125, 0.57 g of the title compound was prepared from 1-{2-[(2-fluoro-4-nitrophenyl)oxy]ethyl}piperidine as a brown oil: 1H NMR (CDCl3, 400 MHz) δ 1.44-1.46 (m, 2H), 1.57-1.63 (m, 4H), 2.50-2.57 (m, 4H), 2.74 (t, 2H, J=6.2 Hz), 3.50 (brs, 2H), 4.08 (t, 2H, J=6.2 Hz), 6.35 (ddd, 1H, J=8.6, 2.5, and 1.5 Hz), 6.45 (dd, 1H, J=12.7 and 2.8 Hz), and 6.81 (t, 1H, J=8.8 Hz).
Name
title compound
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC(OCCCN(C)C2N=C(C3C(C4C=C(NC(=O)C5C(F)=CC=CC=5F)C=CC=4)=NN4C=CC=CC=34)C=CN=2)=C(F)C=1.[F:47][C:48]1[CH:53]=[C:52]([N+:54]([O-])=O)[CH:51]=[CH:50][C:49]=1[O:57][CH2:58][CH2:59][N:60]1[CH2:65][CH2:64][CH2:63][CH2:62][CH2:61]1>>[F:47][C:48]1[CH:53]=[C:52]([CH:51]=[CH:50][C:49]=1[O:57][CH2:58][CH2:59][N:60]1[CH2:65][CH2:64][CH2:63][CH2:62][CH2:61]1)[NH2:54]

Inputs

Step One
Name
title compound
Quantity
0.57 g
Type
reactant
Smiles
NC1=CC(=C(C=C1)OCCCN(C1=NC=CC(=N1)C=1C(=NN2C1C=CC=C2)C=2C=C(C=CC2)NC(C2=C(C=CC=C2F)F)=O)C)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC(=C1)[N+](=O)[O-])OCCN1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
FC=1C=C(N)C=CC1OCCN1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.